molecular formula C12H12BrNO4 B8522128 5-(3-amino-2-hydroxy-5-methylphenyl)furan-2-carboxylic acid;hydrobromide

5-(3-amino-2-hydroxy-5-methylphenyl)furan-2-carboxylic acid;hydrobromide

Cat. No.: B8522128
M. Wt: 314.13 g/mol
InChI Key: FDFORHCNPUBQTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-amino-2-hydroxy-5-methylphenyl)furan-2-carboxylic acid;hydrobromide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a hydroxyl group, and a furan ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-amino-2-hydroxy-5-methylphenyl)furan-2-carboxylic acid;hydrobromide typically involves multiple steps. One common method includes the bromination of 2-hydroxy-3,5-diiodo-acetophenone in acetic acid under light irradiation . Another method involves the reaction of bromine with 3,5-dibromo-2-hydroxy-acetophenone in refluxing acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using similar conditions as those in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-amino-2-hydroxy-5-methylphenyl)furan-2-carboxylic acid;hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-amino-2-hydroxy-5-methylphenyl)furan-2-carboxylic acid;hydrobromide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-amino-2-hydroxy-5-methylphenyl)furan-2-carboxylic acid;hydrobromide involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their function. The furan ring can participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2-hydroxy-3,5-diiodophenyl)ethanone
  • 2-Bromo-1-(4-hydroxy-3,5-dinitrophenyl)ethanone
  • 2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone

Uniqueness

5-(3-amino-2-hydroxy-5-methylphenyl)furan-2-carboxylic acid;hydrobromide is unique due to the presence of both an amino group and a furan ring, which are not commonly found together in similar compounds

Properties

Molecular Formula

C12H12BrNO4

Molecular Weight

314.13 g/mol

IUPAC Name

5-(3-amino-2-hydroxy-5-methylphenyl)furan-2-carboxylic acid;hydrobromide

InChI

InChI=1S/C12H11NO4.BrH/c1-6-4-7(11(14)8(13)5-6)9-2-3-10(17-9)12(15)16;/h2-5,14H,13H2,1H3,(H,15,16);1H

InChI Key

FDFORHCNPUBQTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N)O)C2=CC=C(O2)C(=O)O.Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-(3-Amino-2-methoxy-5-methyl-phenyl)-furan-2-carboxylic acid 46b (248 mg, 1 mmol) was dissolved in 20 mL of dichloromethane followed by dropwise addition of a solution of boron tribromide in dichloromethane (3 mL, 1 mmol/L). The reaction mixture was reacted at room temperature for 2 hours. The reaction was monitored by TLC until the disappearance of the starting materials. The mixture was concentrated under reduced pressure. The resulting residue was washed with ethyl acetate (50 mL×3) and dried to obtain the title compound 5-(3-amino-2-hydroxy-5-methyl-phenyl)-furan-2-carboxylic acid hydrobromide 46c (172 mg, yield 54.7%) as a white solid.
Quantity
248 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

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